tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
Description
tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine ring system. Its molecular formula is C₁₂H₂₂N₂O₂ (molecular weight: 226.32 g/mol), and it is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the pyrrolidine moiety. This compound is primarily utilized in organic synthesis and medicinal chemistry as an intermediate for constructing complex molecules, particularly in peptide and heterocyclic chemistry .
Two distinct stereoisomers of this compound have been documented:
- CAS 1780552-69-3 (Catalog No. 87914): Described with unspecified stereochemistry but confirmed via molecular formula and spectroscopic data .
- CAS 2455450-43-6 (Catalog No. 87915): Specified as the rel-(3aR,5s,6aS) stereoisomer, indicating a defined relative configuration of the bicyclic system .
Both isomers share identical molecular formulas and weights but differ in stereochemical arrangement, which impacts their physicochemical properties and synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDAMENQASWZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclopentapyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is being investigated for its potential role as a pharmacological agent. Its structural features suggest that it may interact with biological targets relevant to various diseases. In particular, its carbamate moiety is known to enhance the solubility and bioavailability of drugs. Research indicates that derivatives of this compound could serve as leads in the development of new therapeutics targeting neurological disorders due to their ability to penetrate the blood-brain barrier effectively.
2. Neuroprotective Effects
Studies have shown that compounds with similar structures exhibit neuroprotective properties. This suggests that tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate might be explored for its ability to protect neuronal cells from oxidative stress and apoptosis.
Materials Science Applications
1. Polymer Chemistry
This compound can act as a building block in the synthesis of advanced polymers. Its unique structural characteristics allow for the creation of materials with tailored properties such as enhanced thermal stability and mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications including coatings and composites.
2. Nanotechnology
In nanotechnology, this compound can be utilized in the formulation of nanoparticles for drug delivery systems. The ability to modify its chemical structure allows for the development of nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner.
Agricultural Chemistry Applications
1. Pesticide Development
The structural features of this compound make it a candidate for developing new agrochemicals. Research has indicated that similar compounds possess insecticidal and fungicidal properties. Thus, this compound could be synthesized and tested for efficacy against agricultural pests.
2. Plant Growth Regulators
There is potential for this compound to be explored as a plant growth regulator due to its ability to influence plant hormone pathways. Studies suggest that modifications in chemical structure can lead to enhanced growth promotion or stress tolerance in crops.
Case Study 1: Neuroprotective Screening
A study conducted on derivatives of octahydrocyclopenta[c]pyrrole showed promising neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines. The results indicated that modifications to the carbamate structure could enhance neuroprotection.
Case Study 2: Polymer Applications
Research published on the use of carbamate-containing compounds in polymer synthesis highlighted improved mechanical properties and thermal stability when used as additives in polyurethanes. The study concluded that these compounds could lead to the development of more durable materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The rel-(3aR,5s,6aS) isomer (CAS 2455450-43-6) is stereochemically defined, making it preferable for enantioselective reactions or drug discovery, where spatial arrangement critically influences biological activity .
- Both isomers are synthesized via Boc-protection strategies but may require distinct purification protocols due to stereochemical complexity .
Comparison with Other Carbamates
Boc-Protected Pyrrolidines : Unlike simpler pyrrolidine carbamates (e.g., Boc-pyrrolidine), the fused cyclopentane ring in this compound introduces rigidity, altering solubility and steric hindrance. This enhances its utility in constrained peptide mimics .
Cyclopenta[c]pyrrole Derivatives: Compared to non-carbamate derivatives (e.g., cyclopenta[c]pyrrole amines), the Boc group improves stability during synthetic steps but may necessitate deprotection under acidic conditions .
Analytical and Crystallographic Insights
Structural elucidation of such compounds relies heavily on techniques like X-ray crystallography and NMR spectroscopy . The SHELX software suite (e.g., SHELXL, SHELXS) is widely employed for refining crystal structures, particularly for resolving stereochemical ambiguities in bicyclic systems . For example:
- SHELX-driven refinements can differentiate between rel-(3aR,5s,6aS) and other configurations by analyzing bond lengths and torsion angles .
- NMR data (e.g., coupling constants) further corroborate stereochemical assignments, as seen in the characterization of CAS 2455450-43-6 .
Research Implications and Limitations
- Stereochemical Impact : The defined stereochemistry of CAS 2455450-43-6 makes it valuable for targeted synthesis, though its higher cost and purification challenges may limit large-scale use .
- Data Gaps : Comparative studies on reactivity, solubility, or biological activity between the isomers are absent in the provided evidence, highlighting a need for further research.
Biological Activity
Chemical Structure and Properties
tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate is a compound with the following characteristics:
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 2306270-50-6
- Purity : Typically ≥ 97% .
This compound belongs to the category of carbamates and features a bicyclic structure that may contribute to its biological activities.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities. Its pharmacological effects are largely attributed to its interaction with neurotransmitter systems and potential neuroprotective properties.
Key Activities:
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotection against oxidative stress and excitotoxicity in neuronal cells.
- Antinociceptive Properties : Preliminary investigations indicate that this compound may exhibit pain-relieving effects in animal models.
- Antidepressant-like Effects : There is evidence suggesting that it may influence serotonergic and dopaminergic pathways, potentially offering antidepressant-like benefits.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to modulate neurotransmitter release and receptor activity in the central nervous system (CNS).
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell lines. |
| Study 2 | Reported significant reduction in pain response in animal models administered with the compound. |
| Study 3 | Indicated alterations in serotonin and dopamine levels in rodent models suggesting potential antidepressant effects. |
Toxicological Profile
The toxicological properties of this compound have not been fully characterized. However:
Q & A
What are the common synthetic routes for tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves carbamate protection of the amine group on the bicyclic scaffold. Key steps include:
- Amine Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C .
- Cyclization : Formation of the bicyclic structure via intramolecular cyclization, often catalyzed by transition metals (e.g., Pd or Cu) or acid/base-mediated processes .
- Optimization : Use Design of Experiments (DOE) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis can reduce reaction time from hours to minutes .
What advanced characterization techniques are critical for confirming the structure and purity of this compound?
- X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic framework. SHELX software is widely used for refinement, though its limitations in handling twinned data require complementary methods like NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z 255.2 for C₁₃H₂₁N₂O₂⁺) with <2 ppm error .
- Multinuclear NMR : ¹³C NMR distinguishes carbamate carbonyl (~155 ppm) and tert-butyl groups (~28 ppm for C(CH₃)₃) .
How can computational methods (e.g., DFT) predict the reactivity and stability of this carbamate derivative?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:
- Thermodynamic Stability : Compare energy barriers for ring-opening reactions or Boc-group cleavage .
- Solvent Effects : Polarizable Continuum Models (PCM) assess solvation effects on reaction pathways.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization, such as fluorination at specific positions .
What experimental strategies resolve discrepancies between spectroscopic data and predicted molecular geometries?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., cyclopenta[c]pyrrol protons) .
- Dynamic NMR : Probe conformational exchange in the bicyclic system by variable-temperature studies .
- Complementary Crystallography : If XRD data conflicts with NMR, re-examine solvent effects or crystal packing forces using SHELXL .
How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how is this assessed?
- Acidic Conditions : Boc group cleavage occurs in TFA/DCM (1:1) within 1–2 hours at 25°C. Monitor via TLC or LCMS .
- Oxidative Stability : Expose to H₂O₂ or mCPBA and track degradation by HPLC. Tert-butyl groups confer resistance to mild oxidants .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; quantify impurities (e.g., de-Boc product) using validated LC-MS methods .
What methodologies enable enantioselective synthesis of this compound’s stereoisomers?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric cyclization .
- Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., Pseudomonas cepacia lipase in phosphate buffer) .
- Crystallographic Analysis : Confirm enantiomeric purity via Flack parameter in XRD datasets refined with SHELXL .
How can researchers design robust synthetic protocols to minimize byproducts like N-deprotected derivatives?
- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for secondary amines) to prevent unintended cleavage .
- Quenching Protocols : Add scavengers (e.g., trisamine) after Boc deprotection to trap residual TFA .
- Byproduct Tracking : Employ LC-MS with charged aerosol detection (CAD) for low-level impurity profiling .
What safety protocols are essential for handling this compound in academic labs?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as carbamates may inhibit acetylcholinesterase .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
